molecular formula C12H14F3NO B1448499 N-benzyl-3-(trifluoromethyl)oxolan-3-amine CAS No. 1638269-36-9

N-benzyl-3-(trifluoromethyl)oxolan-3-amine

Cat. No. B1448499
CAS RN: 1638269-36-9
M. Wt: 245.24 g/mol
InChI Key: GOWNSQPPHVFBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “N-benzyl-3-(trifluoromethyl)oxolan-3-amine” is C12H14F3NO . Its InChI code is 1S/C12H14F3NO/c13-12(14,15)11(6-7-17-9-11)16-8-10-4-2-1-3-5-10/h1-5,16H,6-9H2 .


Physical And Chemical Properties Analysis

“N-benzyl-3-(trifluoromethyl)oxolan-3-amine” has a molecular weight of 245.24 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis of β-CF3 Amines

N-benzyl-3-(trifluoromethyl)oxolan-3-amine: is a valuable intermediate in the synthesis of β-CF3 amines. These compounds are significant due to their presence in various bioactive molecules and pharmaceuticals. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a desirable moiety in drug design .

Development of Agrochemicals

The trifluoromethyl group is also prevalent in agrochemicals due to its ability to improve the biological activity of pesticides and herbicides. The compound’s structural motif can be utilized to develop new classes of agrochemicals with enhanced efficacy and selectivity .

Material Science

In material science, N-benzyl-3-(trifluoromethyl)oxolan-3-amine can be used to modify surface properties of materials. Its incorporation into polymers can result in materials with unique properties such as increased resistance to solvents and oils .

Medicinal Chemistry

This compound serves as a precursor for the synthesis of various pharmacologically active molecules. Its trifluoromethylated derivatives are explored for their potential as receptor antagonists or enzyme inhibitors, which could lead to the development of new medications .

Catalyst Design

The unique electronic properties of the trifluoromethyl group make it an interesting candidate for the design of catalysts. It can influence the reactivity and selectivity of catalytic processes, particularly in asymmetric synthesis .

Density Functional Theory (DFT) Studies

N-benzyl-3-(trifluoromethyl)oxolan-3-amine: can be used in computational chemistry for DFT studies to predict reactivity patterns and stability of novel compounds. This is crucial for understanding the fundamental interactions at the molecular level .

Safety and Hazards

The safety information for “N-benzyl-3-(trifluoromethyl)oxolan-3-amine” is not available in the search results. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11(6-7-17-9-11)16-8-10-4-2-1-3-5-10/h1-5,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNSQPPHVFBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(F)(F)F)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(trifluoromethyl)oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(trifluoromethyl)oxolan-3-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-(trifluoromethyl)oxolan-3-amine
Reactant of Route 3
Reactant of Route 3
N-benzyl-3-(trifluoromethyl)oxolan-3-amine
Reactant of Route 4
N-benzyl-3-(trifluoromethyl)oxolan-3-amine
Reactant of Route 5
N-benzyl-3-(trifluoromethyl)oxolan-3-amine
Reactant of Route 6
N-benzyl-3-(trifluoromethyl)oxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.